molecular formula C14H18N2O2 B2549751 1-acetyl-N-(2-ethylphenyl)azetidine-3-carboxamide CAS No. 1421497-62-2

1-acetyl-N-(2-ethylphenyl)azetidine-3-carboxamide

Cat. No.: B2549751
CAS No.: 1421497-62-2
M. Wt: 246.31
InChI Key: RNWNKVHNSPMLLT-UHFFFAOYSA-N
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Description

1-acetyl-N-(2-ethylphenyl)azetidine-3-carboxamide is a synthetic organic compound featuring an azetidine ring, a four-membered nitrogen-containing heterocycle that serves as a key pharmacophore in medicinal chemistry. The azetidine scaffold is recognized for its utility in constructing conformationally constrained analogs of biologically active molecules. For instance, azetidine-3-carboxylic acid is a well-known constrained analog of β-proline and is used in the preparation of peptides like endomorphins . Furthermore, azetidine rings are present in various natural products and approved therapeutics, such as the antihypertensive drug Azelnidipine, highlighting the ring's relevance in drug discovery . This particular molecule, with its 2-ethylphenyl carboxamide moiety and acetyl substituent on the ring nitrogen, is a valuable building block for researchers. It can be used in the synthesis of more complex target molecules, the exploration of structure-activity relationships (SAR), and the development of compound libraries for high-throughput screening. The compound is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the product's Certificate of Analysis for specific data on purity and characterization.

Properties

IUPAC Name

1-acetyl-N-(2-ethylphenyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-3-11-6-4-5-7-13(11)15-14(18)12-8-16(9-12)10(2)17/h4-7,12H,3,8-9H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWNKVHNSPMLLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2CN(C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alternative Synthetic Routes

Direct Carboxamide Formation via Isocyanate

Post-deprotection, the free azetidine reacts with 2-ethylphenyl isocyanate to form the carboxamide:
$$
\text{Azetidine} + \text{O=C=N-C}6\text{H}4\text{-2-Et} \xrightarrow{} \text{N-(2-ethylphenyl)azetidine-3-carboxamide} \quad \text{(Yield: 70–75\%)}
$$

One-Pot Ring Assembly and Functionalization

Azetidine-3-amines synthesized via strain-release methodology can be acylated to form carboxamides, though primary amines require careful handling to avoid over-reaction.

Optimization and Process Considerations

Parameter Optimal Condition Impact on Yield
Hydrogenolysis Catalyst 10% Pd/C (w/w) Prevents dimerization
Acetylation Temperature 0–5°C Minimizes hydrolysis
Reaction Solvent Anhydrous THF or Dichloromethane Enhances solubility

Key challenges include:

  • Ring Strain : Azetidine’s small ring size necessitates mild reaction conditions to prevent ring-opening.
  • Selectivity : Acetylation must target N1 exclusively, avoiding O-acetylation of the carboxamide.

Scientific Research Applications

Medicinal Chemistry

Cancer Therapy
1-acetyl-N-(2-ethylphenyl)azetidine-3-carboxamide is being investigated for its role as a small-molecule inhibitor in cancer treatment, particularly targeting the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. STAT3 is known for its role in promoting tumor growth and survival; thus, inhibiting its function can lead to reduced cancer cell proliferation. Research indicates that this compound binds to the SH2 domain of STAT3, preventing dimerization and subsequent DNA binding, which inhibits the transcription of genes involved in cancer progression.

Antimicrobial Activity
The azetidine ring structure is associated with a variety of biological activities, including antibacterial properties. Compounds structurally related to this compound have shown effectiveness against various bacterial strains . This suggests potential applications in developing new antibiotics.

Material Science

Polymer Synthesis
Azetidine derivatives are utilized in synthesizing polymers with unique properties. The incorporation of this compound into polymer matrices can enhance their mechanical properties and introduce antimicrobial characteristics . This application is significant for developing coatings and materials used in medical devices.

Biological Studies

Enzyme Interactions
The compound's unique structure allows it to be used in studying enzyme interactions and receptor binding. The ability to modify the azetidine framework enables researchers to explore various biological pathways and mechanisms, particularly those involving enzyme inhibition or activation .

Data Table: Summary of Applications

Application AreaSpecific Use CaseMechanism/Action
Medicinal ChemistryCancer TherapyInhibits STAT3 pathway, reducing tumor growth
Antimicrobial ActivityEffective against various bacterial strains
Material SciencePolymer SynthesisEnhances mechanical properties and introduces antimicrobial features
Biological StudiesEnzyme Interaction StudiesExplores interactions with enzymes and receptors

Case Studies

  • STAT3 Inhibition Study
    In a recent study, researchers synthesized several azetidine derivatives, including this compound, and evaluated their inhibitory effects on STAT3. Results demonstrated a significant reduction in STAT3 activity, correlating with decreased proliferation rates in breast cancer cell lines.
  • Antimicrobial Testing
    Another study assessed the antibacterial efficacy of azetidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with the azetidine structure exhibited notable antibacterial activity, paving the way for further development into therapeutic agents .

Comparison with Similar Compounds

Structural and Functional Insights

Core Structure Variations: The azetidine core in the target compound contrasts with the β-carboline core in 6c, which is larger and aromatic. β-Carbolines are associated with DNA intercalation or serotonin receptor modulation, whereas azetidines are explored for kinase inhibition or as peptidomimetics .

Substituent Effects :

  • The 2-ethylphenyl group in the target compound likely enhances lipophilicity compared to the polar sulfonyl group in N-methoxy-N-methyl-1-methyl sulfonyl azetidine-3-carboxamide , which may limit its cellular uptake .
  • The trifluoroethyl group in the imidazolidine analog increases metabolic resistance due to fluorine’s electron-withdrawing effects, a feature absent in the target compound .

Toxicity and Stability: Limited toxicological data for 2-cyano-N-[(methylamino)carbonyl]acetamide underscores the need for caution in handling structurally related compounds . The acetyl group in the target compound may improve stability compared to the methoxy-methyl substituents in the sulfonyl azetidine derivative .

Research Implications and Gaps

  • Pharmacological Potential: The target compound’s balance of rigidity and lipophilicity merits evaluation in drug discovery, particularly for targets requiring small, conformationally restricted molecules.
  • Analytical Methods : LC/MS conditions described for furopyridine derivatives (e.g., gradient elution with ammonium acetate ) could be adapted to characterize the target compound’s purity and stability.
  • Data Limitations : Absence of direct bioactivity or toxicity data for this compound necessitates further preclinical profiling.

Biological Activity

1-acetyl-N-(2-ethylphenyl)azetidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

This compound features an azetidine ring, which is known for its unique structural properties that can influence biological activity. The presence of the acetyl group and the ethylphenyl substituent may enhance its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing azetidine rings exhibit a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activity of this compound is still under investigation, but it is hypothesized to share similar properties due to its structural characteristics.

Table 1: Summary of Biological Activities of Azetidine Derivatives

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
AnticancerPotential inhibitors of tumor growth
Anti-inflammatoryModulation of inflammatory pathways

The mechanisms by which this compound exerts its biological effects are likely multifaceted:

Target Interactions : Similar to other imidazole derivatives, it may interact with various enzymes and receptors, leading to altered cellular functions .

Biochemical Pathways : The compound is expected to influence pathways related to inflammation and cell proliferation, potentially modulating gene expression associated with these processes .

Pharmacokinetics : The pharmacokinetic profile, including absorption and metabolism, is crucial for determining the efficacy and safety of the compound. Azetidine derivatives often exhibit improved metabolic stability compared to larger ring systems due to their structural properties .

Case Studies and Research Findings

Several studies have investigated azetidine derivatives for their therapeutic potential:

  • Antimicrobial Activity : A study examining various azetidine derivatives found significant bactericidal effects against Staphylococcus spp., suggesting that modifications in the azetidine structure can enhance antimicrobial properties .
  • Cytotoxicity Studies : In vitro studies assessing the cytotoxic effects of azetidine compounds on cancer cell lines indicated that certain derivatives exhibited selective cytotoxicity while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents .
  • Inhibition Studies : Research into enzyme inhibition has shown that azetidine-containing compounds can act as effective inhibitors in biochemical assays, indicating their potential as drug candidates for various diseases .

Q & A

Q. What are the recommended synthetic routes for 1-acetyl-N-(2-ethylphenyl)azetidine-3-carboxamide, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis typically involves multi-step protocols, starting with azetidine-3-carboxylic acid derivatives. A common approach includes:

Azetidine ring functionalization : Introduce the acetyl group via nucleophilic acyl substitution under anhydrous conditions (e.g., using acetyl chloride in dichloromethane with a base like triethylamine) .

Amide coupling : React the acetylated azetidine intermediate with 2-ethylphenylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in DMF .

Optimization : Apply factorial design (e.g., 2³ design) to test variables like catalyst concentration, temperature, and solvent polarity. For example, varying Pd catalysts (0.5–2 mol%) and reaction times (12–48 hrs) to maximize yield . Monitor reaction progress via HPLC or TLC .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer: Use a combination of:

  • 1H/13C NMR : Confirm regiochemistry of the azetidine ring and acetyl group. Compare chemical shifts with computational predictions (e.g., DFT-based tools like Gaussian) .
  • HRMS (High-Resolution Mass Spectrometry) : Validate molecular weight (e.g., [M+H]+ expected at m/z 303.18) .
  • IR Spectroscopy : Identify carbonyl stretches (amide C=O ~1650 cm⁻¹, acetyl C=O ~1720 cm⁻¹) .
  • X-ray Crystallography (if crystalline): Resolve stereochemical ambiguities .

Q. How should researchers assess the compound’s stability under laboratory conditions?

Methodological Answer:

  • Storage : Store at –20°C in desiccated, amber vials to prevent hydrolysis of the acetyl group .
  • Stress Testing :
    • Thermal Stability : Incubate at 40°C for 7 days; analyze degradation via HPLC (C18 column, acetonitrile/water gradient) .
    • pH Stability : Dissolve in buffers (pH 2–9) and monitor decomposition over 24 hrs .
  • Light Sensitivity : Expose to UV (254 nm) for 48 hrs; track changes in UV-Vis absorbance .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s reactivity in biological or chemical systems?

Methodological Answer:

  • Quantum Mechanics (QM) : Use Gaussian or ORCA to calculate transition states for acetyl group hydrolysis or azetidine ring opening. Compare activation energies with experimental kinetics .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using AMBER or GROMACS. Focus on hydrogen bonding with the carboxamide moiety .
  • Validation : Cross-reference computed binding affinities with SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) data .

Q. How should researchers resolve contradictions in bioactivity data across assays?

Methodological Answer:

  • Assay Replication : Repeat experiments under standardized conditions (e.g., ATP levels, cell passage number) .
  • Orthogonal Assays : Compare enzymatic inhibition (e.g., IC50) with cell-based viability assays (e.g., MTT) to rule out off-target effects .
  • Purity Analysis : Verify compound integrity (>95% via HPLC) and stereochemical consistency (CD spectroscopy) .

Q. What advanced methodologies can optimize reaction scale-up without compromising yield?

Methodological Answer:

  • Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce side reactions (e.g., azetidine ring decomposition) .
  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor intermediate formation in real time .
  • Membrane Separation : Purify crude products using nanofiltration membranes (MWCO 300–500 Da) to isolate the target compound .

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